molecular formula C9H12 B14213834 6-Methylideneoct-1-EN-7-yne CAS No. 820964-72-5

6-Methylideneoct-1-EN-7-yne

Cat. No.: B14213834
CAS No.: 820964-72-5
M. Wt: 120.19 g/mol
InChI Key: RHQJVOKTOMNZGF-UHFFFAOYSA-N
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Description

6-Methylideneoct-1-EN-7-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkyne and an alkene functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylideneoct-1-EN-7-yne can be achieved through various synthetic routes. One common method involves the use of enyne metathesis, a reaction that reorganizes the bonds between alkynes and alkenes to produce 1,3-dienes . This reaction is typically catalyzed by ruthenium carbenes, which are commercially available and tolerate many functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of enyne metathesis can be scaled up for industrial applications, provided that the appropriate catalysts and reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methylideneoct-1-EN-7-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes and alkenes.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

6-Methylideneoct-1-EN-7-yne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methylideneoct-1-EN-7-yne in chemical reactions involves the formation of reactive intermediates, such as carbenes and radicals. In enyne metathesis, the reaction proceeds through the formation of a ruthenacyclobutane intermediate, which undergoes cycloelimination to release the product . The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6-Methyloct-1-en-7-yne: A closely related compound with similar structural features.

    1-Octen-3-yne: Another compound with both alkyne and alkene groups, but differing in the position of the functional groups.

    2-Methyl-1-hepten-6-yne: Similar in structure but with a different arrangement of the carbon chain.

Uniqueness

6-Methylideneoct-1-EN-7-yne is unique due to its specific arrangement of the alkyne and alkene groups, which allows for distinct reactivity and applications in various fields. Its ability to undergo enyne metathesis and form complex molecular structures sets it apart from other similar compounds.

Properties

CAS No.

820964-72-5

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

6-methylideneoct-1-en-7-yne

InChI

InChI=1S/C9H12/c1-4-6-7-8-9(3)5-2/h2,4H,1,3,6-8H2

InChI Key

RHQJVOKTOMNZGF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=C)C#C

Origin of Product

United States

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